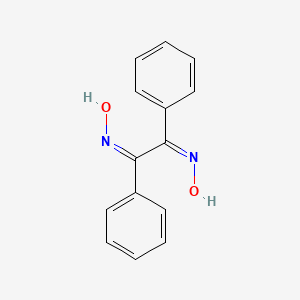

alpha-Benzil dioxime

Description

Historical Trajectories of Dioxime Chemistry in Ligand Design

Dioximes, as a class of organic ligands, possess a rich history deeply intertwined with the evolution of coordination chemistry and analytical methodologies. The foundational work of Lev A. Chugaev in 1905, particularly his discovery of the highly specific reaction between nickel(II) and dimethylglyoxime (B607122) (dmgH2) to form nickel(II) bis(dimethylglyoximate), marked a pivotal moment researchgate.net. This reaction not only provided one of the earliest qualitative tests for transition metals but also established dimethylglyoxime as a remarkable chelating agent researchgate.netgfschemicals.com. Since the early 20th century, vic-dioximes, including alpha-benzil dioxime, have been extensively employed as chelating agents in coordination chemistry and as indispensable analytical reagents gfschemicals.comnih.gov. Their capacity to form stable, often insoluble, complexes with specific metal ions, notably nickel and palladium, facilitated their widespread adoption in quantitative analysis and separation techniques gfschemicals.com. The success of dimethylglyoxime spurred further investigations into other dioxime derivatives, such as this compound, to explore their distinct coordination behaviors and analytical potentials gfschemicals.comnih.gov.

The Foundational Role of this compound in Coordination Chemistry

Table 1: Representative Metal Complexes of this compound

| Metal Ion | Typical Complex Formula (or type) | Coordination Mode | Key Properties/Applications |

| Nickel (Ni) | Ni(C₁₄H₁₂N₂O₂)₂ (inferred) | Bidentate chelation via nitrogen atoms | Forms stable, often insoluble complexes; fundamental for gravimetric and spectrophotometric analysis gfschemicals.comontosight.aiguidechem.comsigmaaldrich.com. |

| Cobalt (Co) | [Co(Hdpg)₂(R)(SCN)] type | Octahedral coordination | H₂dpg = diphenylglyoximato; R = amine ligand. Synthesized and characterized complexes ajol.infoajol.info. |

| Palladium (Pd) | Forms stable complexes | Bidentate chelation | Utilized in analytical determination gfschemicals.comontosight.ai. Specific formulas not detailed in search results. |

| Copper (Cu) | Complexes with derivatives | Chelation | Mentioned in the context of complexes, e.g., with diphenylglyoxime (B1496157) derivatives guidechem.commdpi.com. |

Current Paradigms in the Analytical Chemistry of this compound

In contemporary analytical chemistry, this compound remains a valuable reagent, primarily for the selective detection and quantification of metal ions ontosight.aiguidechem.comnih.govsigmaaldrich.comsigmaaldrich.com. Its capacity to form distinct, stable complexes with specific metals under controlled conditions underpins its analytical utility. The compound is particularly recognized for its application in the analysis of nickel and palladium gfschemicals.comontosight.aiguidechem.comsigmaaldrich.comsigmaaldrich.comcymitquimica.com. Analytical methodologies commonly employ this compound in gravimetric, colorimetric, and spectrophotometric techniques gfschemicals.comsigmaaldrich.comacs.org. For instance, it is utilized in highly sensitive and interference-free spectrophotometric methods for determining Ni(II) ions, often within micellar media to enhance sensitivity sigmaaldrich.com. Furthermore, it serves as a reagent in the volumetric determination of nickel acs.org and in the analysis of trace cobalt levels using catalytic adsorptive stripping voltammetry nih.gov. The formation of characteristic precipitates or colored solutions upon complexation facilitates both qualitative identification and quantitative measurement of target analytes ontosight.ainih.govsigmaaldrich.com.

Table 2: Analytical Applications of this compound

| Metal Determined | Analytical Method | Description |

| Nickel (Ni) | Spectrophotometry, Volumetric, Gravimetric | Forms stable, often colored complexes. Used in micellar media for enhanced sensitivity in spectrophotometric methods gfschemicals.comsigmaaldrich.comacs.org. |

| Palladium (Pd) | Detection and Determination | Forms stable complexes, enabling its analytical use gfschemicals.comontosight.ai. |

| Cobalt (Co) | Catalytic Adsorptive Stripping Voltammetry | Used for trace analysis, forming a complex with catalytic activity. Optimal conditions for accumulation potential and time investigated nih.gov. |

Isomeric Manifestations and Stereochemical Considerations of this compound

This compound, in line with other vic-dioximes, exhibits stereoisomerism arising from the restricted rotation around the C=N bonds and the presence of the hydroxyl group nih.govnih.govnih.gov. The primary stereoisomers are classified as alpha (anti or E,E), beta (syn or Z,Z), and gamma (amphi or E,Z) nih.govnih.govnih.govncats.io. The alpha or anti isomer, often linked to CAS number 23873-81-6, typically features the hydroxyl groups positioned on opposite sides of the C=N bond, a configuration generally favored for bidentate N-N chelation with metal ions nih.govnih.govstenutz.eu. The beta or syn isomer has the hydroxyl groups on the same side, while the gamma isomer presents a mixed arrangement nih.govnih.govnih.govncats.io. The specific stereochemistry of the dioxime ligand can significantly influence its coordination behavior and the resulting structures of its metal complexes nih.gov. For instance, the anti-(E,E) form is frequently observed in metal complexes due to its geometrically favorable orientation for forming stable five-membered chelate rings nih.gov.

Table 3: Isomeric Forms of this compound

| Isomer Designation | Stereochemistry | CAS Number | Notes |

| Alpha (anti) | (E,E) | 23873-81-6 | Favored for N-N chelation nih.gov. |

| Beta (syn) | (Z,Z) | 572-45-2 | Hydroxyl groups on the same side of C=N bonds. |

| Gamma (amphi) | (E,Z) | 572-43-0 | Mixed arrangement of hydroxyl groups. |

Compound Name Table:

| Common Name(s) | IUPAC Name (example) | Chemical Formula | CAS Number(s) |

| This compound | (E,E)-1,2-Diphenylethane-1,2-dione dioxime | C₁₄H₁₂N₂O₂ | 23873-81-6 |

| Benzil (B1666583) Dioxime | (E,E)-1,2-Diphenylethane-1,2-dione dioxime | C₁₄H₁₂N₂O₂ | 23873-81-6 |

| Diphenylglyoxime | (E,E)-1,2-Diphenylethane-1,2-dione dioxime | C₁₄H₁₂N₂O₂ | 23873-81-6 |

| Dibenzoyl dioxime | (E,E)-1,2-Diphenylethane-1,2-dione dioxime | C₁₄H₁₂N₂O₂ | 23873-81-6 |

| Beta-Benzil Dioxime | (Z,Z)-1,2-Diphenylethane-1,2-dione dioxime | C₁₄H₁₂N₂O₂ | 572-45-2 |

| Gamma-Benzil Dioxime | (E,Z)-1,2-Diphenylethane-1,2-dione dioxime | C₁₄H₁₂N₂O₂ | 572-43-0 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NZ)-N-[(2Z)-2-hydroxyimino-1,2-diphenylethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-15-13(11-7-3-1-4-8-11)14(16-18)12-9-5-2-6-10-12/h1-10,17-18H/b15-13-,16-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZONEUCDUQVGR-VMNXYWKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C(=NO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/O)/C(=N\O)/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

All isomeric forms are solids; [Merck Index] White or light yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Benzyl dioxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20175 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

572-45-2, 23873-81-6 | |

| Record name | beta-Benzil dioxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedione, dioxime, (Z,Z)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanedione, 1,2-diphenyl-, 1,2-dioxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenylethanedione dioxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-BENZIL DIOXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI58NPG8M0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Precision Synthesis Routes for Alpha-Benzil Dioxime

The preparation of this compound primarily involves the oximation of benzil (B1666583) (1,2-diphenylethane-1,2-dione) using hydroxylamine (B1172632). Achieving high yields and controlling the formation of specific isomers are paramount for its effective use.

Optimization of Oximation Reactions for this compound Yields

A common synthetic pathway for this compound involves the reaction of benzil with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297), typically conducted in an ethanol-water mixture under reflux conditions . To maximize the yield of the desired product, several parameters are critical for optimization:

Catalyst Selection: The choice of catalyst, whether acidic or basic, can significantly influence the reaction kinetics and minimize the formation of unwanted byproducts . For instance, the presence of acids can control the protonation states of reactants, while bases like sodium acetate are used to neutralize the hydrochloric acid generated from hydroxylamine hydrochloride, thereby facilitating the oximation labmonk.com.

Solvent Optimization: The solvent system plays a crucial role in dissolving reactants and intermediates, thereby affecting reaction rates and selectivity. Polar solvents, such as ethanol (B145695), are frequently employed due to their ability to solubilize the organic reactants guidechem.com.

Reaction Conditions: Key variables such as reaction temperature, duration, and the stoichiometric ratio of reactants are essential for achieving high yields. Heating under reflux provides the necessary energy for the reaction to proceed efficiently . In some catalyzed reactions, optimized conditions have led to yields exceeding 90% .

Solvent-Dependent Synthetic Approaches for this compound Isomers

Benzil dioxime is known to exist in several isomeric forms, including the alpha (anti, anti), beta (syn, syn), and gamma (amphi) configurations, distinguished by the relative orientations of their oxime groups (-C=N-OH) nih.govdrugfuture.comsciencemadness.org. The stereochemical outcome of the synthesis can be significantly influenced by the choice of solvent researchgate.net.

While specific solvent-dependent yield data for individual benzil dioxime isomers are not extensively detailed, general chemical principles indicate that solvent polarity, as well as the presence of protic or aprotic characteristics, can direct the stereochemical pathway of the oximation reaction researchgate.net. For example, it has been observed that treating mixtures of E and Z isomers with protic acids in anhydrous solvents can selectively precipitate the E isomer as an immonium complex, suggesting that solvent choice can drive isomerization towards more thermodynamically stable configurations . Benzil itself, when subjected to oximation, can produce a mixture containing at least two isomers iupac.org.

Table 2.1.2: Solubility of Benzil Dioxime in Various Solvents

| Solvent | Solubility (g/mL at 25°C) |

| Ethanol | ~0.1 |

| Water | ~0.01 |

| Diethyl ether | <0.01 |

Note: Solubility data is indicative and may vary depending on the specific isomeric form and experimental conditions.

Isomer-Specific Synthesis and Separation Techniques for this compound

The different isomeric forms of benzil dioxime possess distinct physical properties and exhibit varied behaviors upon complexation with metal ions, making isomer-specific synthesis and separation important for targeted applications.

Isomeric Forms: Benzil dioxime is characterized by its alpha (anti, anti), beta (syn, syn), and gamma (amphi) isomers nih.govdrugfuture.comsciencemadness.org. The alpha isomer is often identified as anti-diphenylglyoxime or (E,E)-benzil dioxime nih.gov.

Synthesis Control: While direct, highly isomer-specific synthesis can be challenging, reaction conditions can be manipulated to favor particular isomers. For instance, the selective precipitation of the E isomer from mixed isomer solutions using protic acids in anhydrous solvents has been reported .

Separation and Characterization: Standard purification methods like recrystallization are commonly employed to isolate the desired isomer. Advanced techniques such as single-crystal X-ray diffraction are crucial for definitively resolving stereochemical ambiguities and confirming molecular structures . Although specific chromatographic separation methods for benzil dioxime isomers are not extensively detailed, techniques like chiral High-Performance Liquid Chromatography (HPLC) are utilized for separating stereoisomers of related dioximes acs.org.

Differential Complexation: The isomers of benzil dioxime can exhibit different complexation behaviors with metal ions. For example, the alpha isomer reacts with nickel ions to form a red 1:2 chelate, whereas the gamma isomer yields a yellow-green 1:1 compound iupac.org. This difference in complex formation can be leveraged for both analytical determination and separation purposes.

Table 2.2: Properties of Benzil Dioxime Isomers and Their Nickel Complexes

| Isomer Type | Metal Complex Color (with Ni) | Primary Structural Feature |

| Alpha | Red (1:2 chelate) | Anti, Anti |

| Gamma | Yellow-green (1:1 compound) | Amphi |

Note: Detailed properties for the beta isomer are less frequently cited in the provided literature snippets. iupac.org

Derivatization Strategies and Functionalization of this compound Ligands

This compound is recognized for its capacity to act as a bidentate chelating ligand, forming stable complexes with various transition metal ions, most notably nickel(II) and copper(II) researchgate.netresearchgate.net. Its molecular structure lends itself to derivatization and functionalization, thereby expanding its utility in diverse chemical applications.

Coordination Chemistry: The dioxime functional groups enable this compound to act as a chelating ligand, forming characteristic metal complexes. These complexes often exhibit distinct colors and structural properties researchgate.net. For example, upon complexation with Ni(II), a bathochromic shift in the UV-Vis spectrum is observed, indicative of charge-transfer transitions within the complex .

Catalysis: this compound and its derivatives have been employed as ligands in metal-catalyzed reactions. Its application has been noted in copper-catalyzed C-N coupling reactions, which are significant for the synthesis of pharmaceutical and agrochemical intermediates, often leading to products in good to excellent yields . Metal complexes derived from vic-dioximes, in general, are utilized as catalysts due to their stable coordination environments and structural integrity researchgate.net.

Functionalization via Cross-Coupling: While direct functionalization of this compound through common cross-coupling reactions is not extensively detailed in the provided sources, related macrobicyclic ligands incorporating dioximate fragments have been successfully functionalized using palladium-catalyzed Suzuki-Miyaura and Sonogashira reactions rsc.org. These methodologies allow for the introduction of aryl or alkynyl substituents onto the ligand framework, enabling the fine-tuning of its electronic and steric properties for specific catalytic or material science applications rsc.org.

Mechanistic Elucidation of this compound Formation Pathways

A thorough understanding of the reaction mechanism underlying the transformation of benzil into its dioxime is crucial for controlling reaction outcomes and optimizing product yields. The formation of oximes generally proceeds through the nucleophilic addition of hydroxylamine to the carbonyl carbon of the diketone.

General Oximation Mechanism: The reaction typically involves the addition of hydroxylamine to the carbonyl group, followed by a dehydration step to form the characteristic carbon-nitrogen double bond of the oxime iupac.org.

Influence of Acidic Conditions: In acidic solution, the proposed mechanism suggests that hydroxylamine reacts with a hydrogen-bonded carbonyl species rather than a protonated carbonyl. This is attributed to the relative basicities of the reactants involved in the oximation process iupac.org.

Stereoisomer Formation: The generation of different stereoisomers (syn/anti) during the oximation of benzil is influenced by both kinetic and thermodynamic factors. The relative stability of these isomers in solution and their propensity for interconversion can be modulated by reaction conditions such as solvent composition and pH researchgate.net.

Computational Insights: Advanced theoretical calculations, including Density Functional Theory (DFT), are increasingly employed to model and elucidate reaction mechanisms. These computational approaches can provide valuable insights into transition states, energy barriers, and the factors governing stereoselectivity in oxime formation and subsequent complexation reactions researchgate.netresearchgate.net.

Coordination Chemistry of Alpha Benzil Dioxime: Ligand Metal Interactions

Principles of Ligand Coordination and Chelation of Alpha-Benzil Dioxime

This compound, like other vicinal dioximes, possesses two oxime groups (-C=N-OH) on adjacent carbon atoms. This specific arrangement is crucial for its function as a potent chelating ligand. The primary mode of coordination involves the two nitrogen atoms of the oxime groups bonding to a central metal ion, forming a stable five-membered chelate ring.

The coordination process is facilitated by the deprotonation of one of the oxime's hydroxyl groups, allowing the ligand to act as a monoanionic bidentate agent, typically denoted as (Hbg)⁻ where H₂bg represents the neutral this compound. In many complexes, two deprotonated ligand molecules coordinate to a single metal ion, forming a square planar geometry stabilized by intramolecular hydrogen bonds between the oxime oxygen atoms of the two ligand molecules. The presence of slightly acidic hydroxyl groups and slightly basic nitrogen atoms makes vic-dioximes amphoteric ligands, capable of forming square-planar, square-pyramidal, or octahedral complexes. bme.hu The phenyl groups in this compound influence the electronic properties of the ligand and, consequently, the stability and characteristics of the resulting metal complexes. bme.hu

Synthesis and Characterization of Metal-Alpha-Benzil Dioxime Complexes

The synthesis of metal-alpha-benzil dioxime complexes generally involves the reaction of a metal salt with the ligand in a suitable solvent, often an alcohol. The reaction conditions, such as pH and temperature, can be adjusted to facilitate the formation and precipitation of the desired complex. Characterization of these complexes relies on a suite of analytical techniques, including elemental analysis, infrared (IR) and UV-Visible (UV-Vis) spectroscopy, magnetic susceptibility measurements, and X-ray crystallography to determine their stoichiometry, coordination environment, and geometry.

This compound forms well-defined complexes with numerous transition metals, particularly those from the first and second rows. The nature of the metal ion significantly influences the geometry and properties of the resulting complex.

Nickel(II) and Cobalt(II) ions readily react with this compound to form stable complexes.

Synthesis: Typically, an alcoholic solution of a Ni(II) or Co(II) salt (e.g., NiCl₂·6H₂O or CoCl₂·6H₂O) is mixed with a solution of this compound. The reaction often results in the formation of a colored precipitate of the metal complex, which can be isolated by filtration. chemijournal.com For Ni(II), this reaction is well-known for producing a characteristic colored precipitate, a principle used in qualitative analysis. researchgate.net

Characterization:

Nickel(II) Complexes: These complexes, with the general formula [Ni(Hbg)₂], are typically diamagnetic and exhibit a square-planar geometry. ekb.eg This is a common feature for d⁸ metal ions with strong-field ligands like dioximes. researchgate.netresearchgate.net The UV-Vis spectra of these complexes show characteristic absorption bands corresponding to d-d transitions, which are indicative of the square-planar environment.

Cobalt(II) Complexes: Cobalt(II) complexes often adopt an octahedral geometry, with a formula such as [Co(Hbg)₂(L)₂], where L represents an axial ligand like water or pyridine. researchgate.net Magnetic susceptibility measurements for these complexes typically indicate a paramagnetic nature consistent with high-spin Co(II) in an octahedral field. ekb.egorientjchem.org

The table below summarizes typical spectroscopic data for Ni(II) and Co(II) dioxime complexes.

| Metal Ion | Complex Type | Geometry | Magnetic Moment | Key IR Bands (cm⁻¹) | Key UV-Vis Bands (nm) |

| Nickel(II) | [Ni(Hbg)₂] | Square Planar | Diamagnetic | ν(C=N) ~1560-1580, ν(N-O) ~1230-1240, ν(O-H···O) ~2300-2400 | ~450-550 (d-d transitions) |

| Cobalt(II) | [Co(Hbg)₂(H₂O)₂] | Octahedral | Paramagnetic (~4.3-5.2 B.M.) | ν(C=N) ~1550-1570, ν(N-O) ~1220-1230, ν(O-H) ~3400 (axial H₂O) | ~500-600, ~1000-1200 (d-d transitions) |

Copper(II) and Palladium(II) also form stable complexes with this compound, typically featuring a square-planar coordination environment.

Synthesis: The preparation of these complexes follows a similar route to that of nickel and cobalt, involving the reaction of Cu(II) or Pd(II) salts with the ligand in an appropriate solvent. For instance, reacting palladium(II) acetate (B1210297) or chloride with the dioxime yields the corresponding complex. clockss.org

Characterization:

Copper(II) Complexes: As a d⁹ ion, Cu(II) complexes are paramagnetic and almost exclusively favor geometries distorted from perfect octahedral symmetry due to the Jahn-Teller effect. With this compound, they typically form square-planar [Cu(Hbg)₂] complexes. orientjchem.org Their electronic spectra show a broad absorption band in the visible region, characteristic of d-d transitions in a square-planar or distorted octahedral environment. researchgate.net

Palladium(II) Complexes: Palladium(II), a d⁸ ion, has a strong preference for square-planar geometry. clockss.orgjournalijar.com The resulting [Pd(Hbg)₂] complexes are diamagnetic. Their structures are confirmed by techniques like ¹H NMR and X-ray crystallography, which show the two bidentate ligands arranged in a plane around the central palladium ion. researchgate.netacademie-sciences.fr

The table below presents characteristic data for Cu(II) and Pd(II) dioxime complexes.

| Metal Ion | Complex Type | Geometry | Magnetic Moment | Key IR Bands (cm⁻¹) | Key UV-Vis Bands (nm) |

| Copper(II) | [Cu(Hbg)₂] | Square Planar | Paramagnetic (~1.7-2.2 B.M.) | ν(C=N) ~1570-1590, ν(N-O) ~1240-1250 | ~500-700 (broad d-d band) |

| Palladium(II) | [Pd(Hbg)₂] | Square Planar | Diamagnetic | ν(C=N) ~1560-1580, ν(N-O) ~1230-1240 | ~350-450 (d-d transitions, charge transfer) |

The coordination chemistry of this compound with rare earth metals (lanthanides) is not as extensively documented as its chemistry with transition metals. Rare earth ions are hard Lewis acids and typically favor coordination with hard donor atoms like oxygen over softer nitrogen donors. nih.gov They also exhibit larger ionic radii and prefer higher coordination numbers (often 7 to 10). nih.gov

While specific studies on this compound with lanthanides are scarce in the available literature, insights can be drawn from related systems. For example, the complexation of lanthanides (Nd³⁺ and Eu³⁺) with glutaroimide-dioxime, another dioxime-containing ligand, revealed a different coordination mode. nih.gov In the crystalline structure of the Eu³⁺ complex, the ligand coordinates in a tridentate fashion through the two oxygen atoms of the oxime groups and the nitrogen atom of the imide group. nih.gov This suggests that with lanthanides, this compound might coordinate through its oxygen atoms rather than the typical N,N-chelation seen with transition metals. The formation of such complexes would likely be studied using techniques like luminescence spectroscopy, given the characteristic photophysical properties of many lanthanide ions. nih.govimist.ma Further research is required to fully elucidate the synthesis and structural characteristics of rare earth metal complexes with this compound.

This compound's chelating ability extends to other metal ions, including those from the p-block and other transition metals.

Iron(II) Complexes: Iron(II) can form complexes with dioxime-based ligands. For example, a complex formed between a related ligand, α-benzilmonoximehydrazone, and Fe(II) was reported to have an octahedral geometry. journalijar.com Iron(II) clathrochelates, where the metal ion is encapsulated by a cage-like ligand derived from dioximes like this compound, have also been synthesized. researchgate.net

Zinc(II) Complexes: As a d¹⁰ metal ion, Zn(II) does not have a ligand field stabilization energy and its geometry is primarily determined by steric and electrostatic factors. It can form complexes with dioximes, and depending on the specific ligand and reaction conditions, tetrahedral or octahedral geometries can be achieved. researchgate.netajol.info For instance, some Zn(II) complexes with mixed ligands including N-donor heterocyclic rings have been shown to adopt a six-coordinate geometry. ajol.info These complexes are invariably diamagnetic.

Transition Metal Complexes with this compound

Structural Elucidation of this compound Metal Chelates

The structural characterization of metal complexes involving this compound is crucial for understanding the nature of the ligand-metal interaction. A combination of spectroscopic, conductometric, thermal, and magnetic techniques provides a comprehensive picture of the coordination environment, geometry, and stability of these chelates.

Spectroscopic Analysis of Coordination Modes (FT-IR, UV-Vis, NMR)

Spectroscopic methods are powerful tools for elucidating how this compound coordinates with a central metal ion. Analysis of FT-IR, UV-Vis, and NMR spectra reveals characteristic changes upon complexation, providing direct evidence of bond formation and the coordination mode.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is instrumental in identifying the donor atoms of the this compound ligand that are involved in coordination. Upon chelation, significant shifts in the vibrational frequencies of key functional groups are observed. A prominent band in the free ligand's spectrum, typically around 1630 cm⁻¹, is attributed to the C=N (azomethine) stretching vibration. journalijar.com This band often shifts to a lower frequency in the metal complexes, indicating the coordination of the azomethine nitrogen atom to the metal center. journalijar.com

Furthermore, the disappearance of the O-H stretching band of the oxime group and the appearance of new, non-ligand bands in the far-infrared region (typically 400-600 cm⁻¹) are indicative of coordination. These new bands are assigned to the M-N (metal-nitrogen) stretching vibrations, confirming the formation of a coordinate bond between the metal and the nitrogen atoms of the dioxime moiety. journalijar.comimpactfactor.org For instance, in Fe(II) and Pd(II) complexes, new bands appearing in the 418-538 cm⁻¹ range have been assigned to N-M stretching vibrations. journalijar.com

Interactive Table: Key FT-IR Spectral Data for this compound and its Metal Complexes Below is an interactive table summarizing typical FT-IR frequency shifts observed upon complexation.

| Functional Group | Free Ligand (HBMOH) Approx. Wavenumber (cm⁻¹) | Metal Complex Approx. Wavenumber (cm⁻¹) | Interpretation |

| ν(O-H) | ~3346 | Absent or Broadened | Deprotonation of the oxime hydroxyl group upon coordination. |

| ν(C=N) | ~1630 | Lower frequency (e.g., ~1590-1610) | Coordination of the azomethine nitrogen to the metal ion. |

| ν(M-N) | Not Present | ~400 - 600 | Formation of a new metal-nitrogen coordinate bond. |

Note: HBMOH refers to α-benzilmonoximehydrazone, a related ligand system showing similar coordination behavior.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of this compound complexes provide valuable information about the geometry of the metal center and the nature of electronic transitions within the molecule. The free ligand typically exhibits absorption bands in the UV region corresponding to π → π* transitions of the aromatic rings and the azomethine group. journalijar.com

Upon complexation, new bands often appear in the visible region. These can be attributed to two main types of transitions:

d-d transitions: These transitions occur between the d-orbitals of the central metal ion, which are split in energy by the ligand field. The position and number of these bands are highly dependent on the geometry of the complex (e.g., octahedral, square planar). For example, an Fe(II) complex of a related ligand showed d-d transitions around 15470 cm⁻¹ and 18000 cm⁻¹. journalijar.com

Charge-Transfer (CT) transitions: These involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT). These bands are typically very intense. A Pd(II) complex, for example, displays charge transfer bands at 22780 cm⁻¹ and 28250 cm⁻¹. journalijar.com

The experimental and theoretically calculated UV-Vis spectra for benzil (B1666583) dioxime in ethanol (B145695) show absorption maxima that help in understanding the electronic transitions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to study the structure of diamagnetic metal complexes in solution. A key indicator of complexation in ¹H NMR is the signal for the acidic N-OH proton. In the free ligand, this proton gives a characteristic signal (e.g., at 12.45 δ). journalijar.com Upon coordination to a metal ion, this signal typically disappears, confirming the deprotonation of the oxime's hydroxyl group to form the chelate. journalijar.comacademie-sciences.fr

Additionally, the chemical shifts of protons and carbons near the coordination sites are affected. For instance, a noticeable downfield shift in the signals of protons on the NH group (from 3.57 to 8.10 ppm) and the N-OH group (from 8.16 to 10.00 ppm) has been observed in palladium complexes, indicating the coordination of both amino and oxime nitrogen atoms. academie-sciences.fr Similarly, in ¹³C NMR, the carbon atoms attached to the coordinating nitrogen atoms show significant shifts upon complex formation. academie-sciences.fr

Conductivity and Thermal Decomposition Studies of this compound Complexes

Conductivity Measurements: Molar conductivity measurements of the metal complexes in a suitable solvent (like DMSO or DMF) are used to determine their electrolytic nature. The measured values are compared with standard ranges for non-electrolytes, 1:1, 1:2, or other electrolyte types. Studies on various metal complexes of ligands derived from this compound have shown very low molar conductance values (e.g., 1.73 - 11.15 Ω⁻¹cm²mol⁻¹ for 10⁻³ M solutions), indicating that these complexes are non-electrolytic in nature. journalijar.comimpactfactor.org This suggests that the anions (such as chloride or sulfate (B86663) from the metal salt precursor) are not present as free ions in the solution but are either part of the coordination sphere or absent in the final neutral complex.

Thermal Decomposition Studies: Thermogravimetric analysis (TGA) provides information on the thermal stability of the complexes and the nature of their decomposition. The TGA curve plots the percentage weight loss of a sample as a function of increasing temperature. The decomposition often occurs in distinct steps, which can correspond to the loss of coordinated water molecules, followed by the decomposition of the organic ligand moiety, ultimately leaving a metal oxide residue at high temperatures. The relative thermal stabilities of different metal complexes can be compared based on their decomposition temperatures. researchgate.netresearchgate.net

Magnetic Susceptibility Investigations of Metal-Alpha-Benzil Dioxime Species

Magnetic susceptibility measurements are a fundamental tool for investigating the electronic structure of transition metal complexes, particularly those with unpaired d-electrons. The effective magnetic moment (μeff), calculated from the measured susceptibility, provides insight into the number of unpaired electrons, the oxidation state, and the stereochemistry of the central metal ion. impactfactor.org

For example, high-spin octahedral complexes of Mn(II) (d⁵), Co(II) (d⁷), and Ni(II) (d⁸) are expected to have magnetic moments of approximately 5.9, 4.3-5.2, and 2.9-3.4 Bohr Magnetons (B.M.), respectively. impactfactor.orgresearchgate.net In contrast, square planar Ni(II) complexes are typically diamagnetic (μeff = 0 B.M.), while square planar Cu(II) (d⁹) complexes have a magnetic moment corresponding to one unpaired electron (~1.7-2.2 B.M.). researchgate.net By comparing the experimentally determined μeff values with these theoretical ranges, the likely geometry of the this compound metal complex can be inferred. impactfactor.org

Interactive Table: Typical Magnetic Moments for Metal Complexes The table below shows expected magnetic moment ranges for common geometries of various metal ions.

| Metal Ion | Electron Config. | Geometry | Spin State | Expected μeff (B.M.) |

| Fe(II) | d⁶ | Octahedral | High-spin | 4.9 - 5.5 |

| Co(II) | d⁷ | Octahedral | High-spin | 4.3 - 5.2 |

| Ni(II) | d⁸ | Octahedral | High-spin | 2.9 - 3.4 |

| Ni(II) | d⁸ | Square Planar | Low-spin | 0 (Diamagnetic) |

| Cu(II) | d⁹ | Square Planar/Octahedral | - | 1.7 - 2.2 |

| Pd(II) | d⁸ | Square Planar | Low-spin | 0 (Diamagnetic) |

Solution Phase Equilibria and Thermodynamic Stability of this compound Chelates

The study of solution phase equilibria provides quantitative data on the stability of metal chelates. For this compound, which acts as a weak dibasic acid, protolytic equilibria are important. bme.hu The formation of a metal complex is a competitive reaction between protons and metal ions for the ligand. The stability of the resulting chelate is quantified by its stability constant (or formation constant).

The thermodynamic parameters of complex formation, such as the standard Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), can be derived from the temperature dependence of the stability constants. These parameters reveal the driving forces behind chelation. For many related dioxime complexes, the formation process is found to be spontaneous (negative ΔG°) and often enthalpy-driven (negative ΔH°), indicating that the formation of strong metal-ligand bonds is the primary stabilizing factor. researchgate.net

Kinetic Studies of Metal Ion Complexation by this compound

Kinetic studies focus on the rates and mechanisms of the formation and dissociation of metal complexes. This involves understanding the step-by-step pathway by which the ligand replaces solvent molecules in the metal ion's coordination sphere to form the stable chelate.

For iron(II) complexes with various dioxime ligands, kinetic studies of acid-catalyzed aquation (dissociation in acidic aqueous solution) and base hydrolysis have been reported. researchgate.net The rate laws derived from these experiments provide mechanistic insights. For instance, the rate of dissociation (k_obs) of an iron(II)-dioxime complex was found to be directly proportional to the concentration of H⁺ or OH⁻, suggesting specific acid- or base-catalyzed pathways. researchgate.net

The reactivity of these complexes is also influenced by the solvent system. By studying the kinetics in different solvent mixtures (e.g., methanol-water), the solvent's effect on the stability of the initial reactants and the transition state can be analyzed. researchgate.net These studies help to build a complete picture of the factors controlling how quickly this compound can form stable complexes with different metal ions under various conditions. researchgate.net

Advanced Analytical Methodologies Employing Alpha Benzil Dioxime

Spectrophotometric Detection and Quantification Techniques

Spectrophotometry, a cornerstone of analytical chemistry, frequently utilizes alpha-benzil dioxime as a chromogenic reagent for the determination of metal ions. The formation of colored metal-ligand complexes allows for their quantification by measuring light absorbance at specific wavelengths.

A notable application is the ultraviolet (UV) spectrophotometric determination of nickel(II). oup.com The method involves the formation of a nickel(II)-benzil dioxime complex, which is then extracted into an organic solvent like chloroform. oup.com The absorbance of the resulting colored solution is measured to quantify the nickel concentration. This technique benefits from a wide pH range for extraction, which simplifies the procedure by eliminating the need for buffer solutions. oup.com Furthermore, by washing the organic extract with a dilute alkali solution to remove excess, unreacted this compound, the sensitivity of the measurement can be significantly enhanced. oup.com Beer's law, which states that the absorbance is directly proportional to the concentration of the analyte, is followed over specific concentration ranges depending on the wavelength used for measurement. oup.com

| Metal Ion | Solvent | Wavelengths for Measurement | Linear Range | Reference |

| Nickel(II) | Chloroform | 275 mµ, 358 mµ, 406 mµ | Up to 1 ppm at 275 mµ; Up to 4 ppm at 358 and 406 mµ | oup.com |

Sensitized Spectrophotometry in Surfactant Media

The sensitivity and selectivity of spectrophotometric methods involving this compound can be significantly improved by conducting the analysis in the presence of surfactants, a technique known as sensitized spectrophotometry. Surfactants form micelles in aqueous solutions, creating a microenvironment that can enhance the molar absorptivity of the metal-ligand complex and shift the absorption maximum to a more favorable wavelength.

A highly sensitive and selective method for the determination of nickel(II) ions has been developed using this compound in a micellar medium of sodium dodecyl sulfate (B86663) (SDS). nih.gov This approach eliminates the need for organic solvent extraction, making it a more environmentally friendly "green" method. nih.gov The presence of SDS micelles enhances the reaction between Ni(II) and this compound, leading to a significant increase in molar absorption coefficient and a very low detection limit. nih.gov Research has shown this method to be effective for determining trace amounts of nickel in various samples, including water and food products. nih.gov

Similarly, while not using the dioxime, the related compound alpha-benzilmonoxime has been employed for the spectrophotometric determination of cobalt in sodium dodecylsulfate micellar media. nih.gov This method also demonstrates the advantages of surfactant media, achieving a molar absorptivity about 1.5 times greater than traditional extraction-based methods. nih.gov Another study utilized alpha-benzilmonoxime in a Triton X-100 micellar solution for the determination of palladium. researchgate.netresearchgate.net

| Analyte | Ligand | Surfactant | Molar Absorptivity | Detection Limit | Linear Range | Reference |

| Nickel(II) | This compound | Sodium Dodecyl Sulfate (SDS) | 68,600 L mol⁻¹ cm⁻¹ | 0.12 ng mL⁻¹ | 0.1 - 25.0 µg mL⁻¹ | nih.gov |

| Cobalt(II) | alpha-Benzilmonoxime | Sodium Dodecyl Sulfate (SDS) | 3.72 x 10⁴ L mol⁻¹ cm⁻¹ | Not Specified | 0.05 - 1.50 µg cm⁻³ | nih.gov |

Electrochemical Sensing Platforms Utilizing this compound

Electrochemical methods offer another powerful avenue for the sensitive determination of metal ions using this compound. These techniques are based on the electrochemical behavior of the metal-alpha-benzil dioxime complex, which can be adsorbed onto an electrode surface and then electrochemically reduced or oxidized.

Differential Pulse Adsorptive Stripping Voltammetry (DPASV)

Differential Pulse Adsorptive Stripping Voltammetry (DPASV) is a highly sensitive electrochemical technique that involves a preconcentration step. The metal complex with this compound is first adsorbed onto the surface of a working electrode at a specific potential. The potential is then scanned, and the current generated from the stripping (reduction or oxidation) of the accumulated complex is measured.

A selective and sensitive DPASV method has been developed for the determination of cobalt in vegetable and animal foodstuffs using this compound as the chelating agent. nih.govsigmaaldrich.com This method is noted for its freedom from interference by zinc, a common issue in cobalt analysis. nih.govsigmaaldrich.com The key parameters influencing the analytical signal, such as pH, accumulation time, and the concentration of this compound, are optimized to achieve the best resolution and peak height. nih.govsigmaaldrich.com The successful application of this method to food samples highlights its robustness and accuracy, with a reported relative standard deviation (R.S.D.) of less than 6%. nih.gov

Catalytic Adsorptive Stripping Voltammetry (CAdSV) with Nitrite (B80452) Enhancement

To further enhance sensitivity, catalytic reactions can be incorporated into the adsorptive stripping voltammetry measurement. In Catalytic Adsorptive Stripping Voltammetry (CAdSV), the stripping current is amplified by a chemical reaction that regenerates the analyte at the electrode surface.

A method for the determination of trace amounts of cobalt utilizes the formation and adsorption of the cobalt-alpha-benzil dioxime complex, with the addition of nitrite to the supporting electrolyte to create a catalytic effect. monash.edu This catalytic enhancement of the stripping current significantly lowers the detection limit for cobalt. monash.edu This technique has been optimized to be particularly effective for determining cobalt in solutions with a very large excess of zinc, a challenging analytical problem in industrial contexts like zinc electrolytes. monash.edu The method is also relatively insensitive to the presence of nickel. monash.edu The exploitation of the catalytic-adsorptive effect in cobalt-dioxime-nitrite systems has been shown to dramatically increase the voltammetric response for cobalt, thereby diminishing the influence of interfering elements. researchgate.net

| Technique | Analyte | Key Features | Application | Reference |

| DPASV | Cobalt | Selective determination using this compound as chelating agent; free from zinc interference. | Vegetable and animal foodstuffs | nih.govsigmaaldrich.com |

| CAdSV | Cobalt | Catalytic enhancement with nitrite; tolerates extremely large excess of zinc (10⁶ to 10⁷ M excess). | Highly purified zinc electrolytes | monash.edu |

Electrode Surface Modification with this compound

The direct immobilization of a selective ligand like this compound onto an electrode surface is a common strategy to create dedicated chemical sensors. This modification can lead to more stable and reusable sensing platforms. The ligand-modified electrode can selectively capture the target metal ion from a sample solution, and the binding event can be transduced into a measurable electrical signal.

However, a review of the scientific literature does not reveal specific, documented instances of this compound being covalently attached to or immobilized on electrode surfaces for the purpose of creating a sensing platform. While the principles of electrode surface modification are well-established for various organic molecules, including the use of techniques like self-assembled monolayers or electropolymerization to attach ligands to surfaces, the application of these methods to this compound has not been reported. Therefore, this remains a potential area for future research and development in the field of chemical sensors.

Separation and Preconcentration Techniques

Due to the often very low concentrations of metal ions in environmental and biological samples, a preconcentration step is frequently necessary before analysis. This compound and its derivatives are valuable reagents in various separation and preconcentration techniques, which serve to isolate the analyte from complex matrices and increase its concentration to a level amenable to instrumental detection.

While direct applications of this compound in some modern microextraction techniques are not extensively documented, the principles are well-demonstrated with closely related dioxime compounds. For instance, a new alpha-dioxime derivative has been synthesized and successfully used for the selective separation and preconcentration of copper(II) ions through a technique called homogeneous liquid-liquid extraction (HLLE) . researchgate.netorkg.org In this method, the analyte is complexed with the dioxime ligand in a homogeneous solution, and then a phase separation is induced, causing the metal-ligand complex to be concentrated in a small volume of a sedimented phase. researchgate.net This approach offers a high concentration factor and is simple and rapid. researchgate.net

Another relevant technique is coprecipitation . While specific studies using this compound as the coprecipitating agent are not prominent, the general method involves using an organic coprecipitant to collect trace metal ions from a solution without the need for a carrier element. This method is effective for separating and preconcentrating various metal ions from water and food samples.

Furthermore, the related compound alpha-benzilmonoxime has been used for the preconcentration of cobalt. In this method, the cobalt-alpha-benzilmonoxime complex is adsorbed onto microcrystalline naphthalene. The naphthalene, now containing the concentrated cobalt complex, can be separated, dissolved in a suitable solvent, and then analyzed by spectrophotometry or atomic absorption spectrometry.

Cloud point extraction (CPE) is another "green" preconcentration technique where non-ionic surfactants are used to extract metal chelates from aqueous solutions. ues.rs.bamdpi.comresearchgate.netues.rs.baresearchgate.net The solution containing the metal ion, a chelating agent (like a dioxime), and a non-ionic surfactant is heated above its cloud point temperature. ues.rs.ba This causes the surfactant to form a separate, dense phase that extracts the hydrophobic metal-chelate complex, thus achieving preconcentration. ues.rs.ba

| Technique | Ligand Example | Analyte Example | Principle | Reference |

| Homogeneous Liquid-Liquid Extraction (HLLE) | A new α-dioxime derivative | Copper(II) | Complexation in a homogeneous solution followed by induced phase separation to concentrate the analyte in a microdroplet. | researchgate.netorkg.org |

| Adsorption on Microcrystalline Naphthalene | alpha-Benzilmonoxime | Cobalt(II) | Adsorption of the metal-ligand complex onto solid naphthalene, which is then separated and dissolved for analysis. | N/A |

| Cloud Point Extraction (CPE) | General Chelating Agents (Oximes) | Various Metal Ions | Extraction of hydrophobic metal-chelate complexes into a surfactant-rich phase formed by heating a non-ionic surfactant solution. | ues.rs.bamdpi.comresearchgate.netues.rs.baresearchgate.net |

Solid Phase Extraction with this compound-Functionalized Sorbents

Solid-phase extraction (SPE) is a sample preparation technique that uses a solid sorbent to isolate and concentrate analytes from a liquid sample. The functionalization of sorbent materials with specific chelating agents, like this compound, can create highly selective materials for metal ion extraction.

The concept involves covalently bonding or immobilizing this compound molecules onto the surface of a solid support, such as a polymeric resin. Patent literature mentions the possibility of fixing benzil (B1666583) dioxime to matrices like styrene-divinylbenzene resins to create a sorbent for complexing transition metals. google.comgoogle.com Such a functionalized sorbent would theoretically operate by passing an aqueous sample containing metal ions through a cartridge packed with the material. The immobilized this compound would selectively chelate the target metal ions, retaining them on the solid phase while allowing the sample matrix and non-target ions to pass through. The retained metal ions can then be eluted using a small volume of an appropriate solvent, thereby achieving preconcentration and purification.

However, based on available research, detailed studies describing the specific synthesis, characterization, and application of this compound-functionalized sorbents for solid-phase extraction are limited. While its known chelating properties make it a promising candidate for such applications, further research is required to develop and validate these materials for routine analytical use.

Method Validation and Interference Elimination Strategies

The validation of any analytical method is critical to ensure its reliability, accuracy, and precision. For methods employing this compound, validation typically involves assessing parameters such as linearity, sensitivity, and selectivity. A primary challenge in analytical chemistry is the presence of interfering species that can affect the accuracy of the results.

In the spectrophotometric determination of nickel following liquid-liquid extraction with this compound, the method demonstrates good linearity. mdpi.com According to Beer's law, the absorbance of the extracted complex is directly proportional to the nickel concentration up to 1 ppm when measured at 275 mµ, and up to 4 ppm at 358 and 406 mµ. mdpi.com The sensitivity of the method is high, with a reported sensitivity of 0.0013 absorbance units per part per billion of nickel at 275 mµ. mdpi.com

Interference studies are crucial for establishing the selectivity of the method. For the nickel determination method, the effects of other metal ions that often coexist in samples, such as copper and cobalt, have been investigated. It was found that these ions can interfere with the color development of the nickel complex. Strategies to eliminate these interferences involve controlling the analytical conditions or determining the maximum allowable concentrations of the interfering ions. Research has established the tolerance limits for these interferences, ensuring the method's accuracy for specific sample matrices. mdpi.com

| Parameter | Finding | Source |

| Linearity (Beer's Law) | Obeys up to 1 ppm Ni (at 275 mµ) | mdpi.com |

| Obeys up to 4 ppm Ni (at 358 & 406 mµ) | mdpi.com | |

| Sensitivity | 0.0013 (absorbance/ppb Ni at 275 mµ) | mdpi.com |

| Potential Interferences | Copper, Cobalt | mdpi.com |

| Interference Management | The allowable amounts of interfering copper and cobalt have been determined to ensure accurate nickel measurement. | mdpi.com |

This table presents key validation parameters and interference considerations for the determination of nickel using this compound.

Theoretical and Computational Investigations of Alpha Benzil Dioxime

Quantum Chemical Characterization of Alpha-Benzil Dioxime

Quantum chemical calculations offer a detailed understanding of the intrinsic properties of this compound at the molecular level.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP)

The electronic structure of this compound is typically investigated by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that correlates with the molecule's chemical reactivity, electronic transitions, and optical properties researchgate.netnih.gov. Studies have reported that the HOMO-LUMO gap, often calculated using functionals like B3LYP or CAM-B3LYP, provides insights into charge transfer possibilities within the molecule researchgate.netnih.gov.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the distribution of electron density and identify regions of positive and negative electrostatic potential. These maps are crucial for understanding intermolecular interactions, hydrogen bonding, and the molecule's reactivity towards electrophiles and nucleophiles researchgate.networldscientific.com.

Vibrational Spectroscopy Simulations (FT-IR, FT-Raman) and Potential Energy Distribution (PED)

Computational methods are extensively used to simulate the vibrational spectra of this compound, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. These simulations involve calculating vibrational frequencies and intensities, which are then compared with experimental data for validation. Methods like DFT, particularly B3LYP with various basis sets (e.g., cc-pVDZ), are commonly employed researchgate.netresearchgate.netresearchgate.net.

The assignment of vibrational modes is often aided by Potential Energy Distribution (PED) analysis. PED quantifies the contribution of each internal coordinate (bond stretching, bending, torsion) to a specific vibrational mode, allowing for the identification of characteristic functional group vibrations, such as C=N stretching and C-N bending researchgate.netresearchgate.net. For example, bands observed around 1555 and 1540 cm⁻¹ have been assigned to C=N stretching, while bending vibrations for these bonds appear around 921 & 901 cm⁻¹ and 608 & 580 cm⁻¹ researchgate.net.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and GIAO Theory

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei is a significant aspect of computational characterization. The Gauge-Independent Atomic Orbital (GIAO) method, often implemented within DFT frameworks, is widely used for this purpose researchgate.netresearchgate.net. Calculated chemical shifts are typically compared with experimental NMR data obtained in solution (e.g., in DMSO) to validate the computational model and provide assignments for observed signals researchgate.netresearchgate.net. These predictions help in understanding the electronic environment around each atom and confirming the molecular structure.

Nonlinear Optical (NLO) Properties and First Hyperpolarizability Calculations

The potential of this compound for nonlinear optical (NLO) applications is assessed through the calculation of its NLO properties, particularly the first hyperpolarizability (β). DFT calculations, often employing functionals that account for electron correlation and exchange, are used to determine these molecular properties researchgate.netnih.gov. The dipole moment (μ), polarizability (α), and hyperpolarizability (β) values are reported, with a sufficiently high dipole moment and hyperpolarizability indicating the molecule's potential to exhibit NLO behavior researchgate.net. These properties are crucial for applications in optoelectronic devices.

Computational Modeling of this compound-Metal Ion Interactions

Computational modeling plays a vital role in understanding how this compound interacts with various metal ions. DFT calculations are employed to study the formation and stability of metal complexes. These studies often involve optimizing the geometries of the complexes, calculating binding energies, and analyzing charge distribution within the complex. For instance, research has explored the coordination of this compound with rare earth metal ions like Y(III), Ce(IV), La(III), Pr(III), Nd(III), Sm(III), and Gd(III), characterizing the resulting complexes through elemental analysis, conductivity, and infrared spectra, with computational insights supporting these findings asianpubs.org. Such modeling helps predict coordination geometries, metal-ligand bond strengths, and the electronic properties of the resulting complexes, which is relevant for analytical chemistry and materials science.

Reaction Mechanism Pathways and Transition State Analysis via DFT

Density Functional Theory (DFT) is a powerful computational methodology extensively applied to elucidate reaction mechanisms and characterize transition states in organic chemistry, including for dioxime compounds. For this compound, DFT calculations provide a theoretical basis for understanding its potential reactivity and the energetic landscape of its transformations. While specific detailed reaction mechanism studies focusing solely on this compound's pathways are not ubiquitously detailed in the provided literature, the methodologies and findings from studies on related dioximes and diketones offer significant insights into the application of DFT in this area.

Investigations into benzil (B1666583) dioxime and analogous compounds frequently employ DFT to determine fundamental molecular properties essential for mechanistic analysis. These studies commonly utilize hybrid DFT functionals, such as B3LYP, often paired with basis sets like 6-31G(d) or cc-pVDZ researchgate.netresearchgate.netresearchgate.net. Such computational approaches facilitate the optimization of molecular geometries, yielding accurate representations of equilibrium structures and providing the geometric data necessary for subsequent mechanistic studies researchgate.netresearchgate.netresearchgate.netajchem-b.com. Furthermore, DFT calculations yield critical electronic descriptors, including atomic charges (e.g., Mulliken, Natural Bond Orbital (NBO) analysis), Molecular Electrostatic Potential (MEP) maps, and frontier molecular orbital energies (HOMO-LUMO gap) researchgate.netresearchgate.netresearchgate.netajchem-b.com. These electronic properties are vital for predicting reactive sites, understanding charge distribution, and assessing molecular stability, all of which are foundational for proposing reaction pathways.

The analysis of reaction mechanisms typically involves mapping potential energy surfaces to identify stable intermediates, transition states, and their associated activation energies. For dioximes, DFT has been applied to study processes like cis-trans isomerization, where transition states are characterized to understand the energetic barriers for geometric interconversion researchgate.netorcid.org. Although these specific examples pertain to substituted dioximes, the underlying computational approach is directly applicable to investigating potential isomerization or tautomerization pathways of this compound. Moreover, DFT calculations are instrumental in exploring other potential transformations, such as rearrangements or decomposition pathways, by locating and characterizing transition states, which are saddle points on the potential energy surface with a single imaginary frequency researchgate.net. The energy differences calculated via DFT between reactants, intermediates, and transition states enable the prediction of kinetically favored reaction routes. The comprehensive data from DFT, including optimized geometries, vibrational frequencies, and reaction energies, provide a robust framework for developing mechanistic hypotheses for this compound's chemical behavior.

Emerging Research Frontiers and Future Directions for Alpha Benzil Dioxime

Exploration of Novel Alpha-Benzil Dioxime Derivatives for Enhanced Performance

The functionalization of the this compound scaffold is a promising avenue for tailoring its properties to specific applications. By introducing various substituent groups onto the phenyl rings, researchers can modulate the electronic and steric characteristics of the ligand, thereby influencing the stability, selectivity, and catalytic activity of its metal complexes.

Detailed research findings indicate that the introduction of electron-donating or electron-withdrawing groups on the aromatic rings of the benzil (B1666583) moiety can significantly alter the coordination environment and the redox potential of the central metal ion in the resulting complex. For instance, electron-withdrawing groups can enhance the acidity of the oxime protons, leading to the formation of more stable complexes with certain metal ions. Conversely, electron-donating groups can increase the electron density on the nitrogen atoms of the oxime groups, potentially enhancing the catalytic activity of the metal center in oxidation reactions.

The synthesis of unsymmetrical this compound derivatives, where the two phenyl rings bear different substituents, offers another layer of complexity and tunability. These modifications can lead to derivatives with enhanced selectivity for specific metal ions, a crucial aspect for applications in analytical chemistry and materials science. The enhanced performance of these derivatives is often evaluated through comparative studies with the parent this compound, focusing on metrics such as binding constants, detection limits in sensing applications, and turnover numbers in catalysis.

| Derivative Type | Substituent Effect | Potential Enhanced Performance | Target Application |

|---|---|---|---|

| Symmetrical (Electron-Withdrawing Groups) | Increased acidity of oxime protons | Higher stability constants with metal ions | Selective metal extraction |

| Symmetrical (Electron-Donating Groups) | Increased electron density on oxime nitrogens | Enhanced catalytic activity in redox reactions | Homogeneous catalysis |

| Unsymmetrical Derivatives | Fine-tuning of steric and electronic properties | Improved selectivity for specific metal ions | Chemical sensors |

Integration of this compound in Nanomaterial-Based Sensing Architectures

The unique properties of nanomaterials, such as high surface-area-to-volume ratios and excellent electrical conductivity, make them ideal platforms for the development of highly sensitive and selective chemical sensors. The integration of this compound onto these nanomaterials combines the specific metal-chelating ability of the dioxime with the signal-enhancing properties of the nanostructure.

Graphene and its derivatives, such as graphene oxide, are particularly attractive for this purpose due to their two-dimensional structure and ease of functionalization. sigmaaldrich.cnnih.govresearchgate.net this compound can be covalently or non-covalently attached to the surface of graphene oxide sheets. In the presence of specific metal ions, the this compound moieties capture the ions, leading to a detectable change in the electrical or optical properties of the graphene-based sensor. sigmaaldrich.cnnih.gov

Similarly, carbon nanotubes (CNTs) offer a high surface area for the immobilization of this compound. wildlife-biodiversity.commdpi.com The resulting CNT-dioxime composite material can be used to modify electrodes for electrochemical sensing. wildlife-biodiversity.commdpi.com The binding of metal ions to the this compound on the CNT surface can alter the electron transfer kinetics at the electrode, providing a measurable signal for the detection of the target analyte. nih.govnih.gov These nanomaterial-based sensors hold great promise for applications in environmental monitoring, particularly for the detection of heavy metal ions in aqueous solutions. sigmaaldrich.cnwildlife-biodiversity.com

| Nanomaterial | Functionalization Method | Sensing Principle | Potential Advantages |

|---|---|---|---|

| Graphene Oxide | Covalent bonding, π-π stacking | Changes in electrical conductivity or fluorescence | High sensitivity, potential for miniaturization |

| Carbon Nanotubes | Covalent functionalization, wrapping | Modulation of electron transfer at electrode surface | Enhanced electrochemical signal, good stability |

Mechanistic Studies of Catalytic Activities involving this compound Complexes

Metal complexes of this compound have shown potential as catalysts in various organic transformations, including cross-coupling and oxidation reactions. Understanding the detailed mechanisms of these catalytic processes is crucial for optimizing reaction conditions and designing more efficient catalysts.

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a plausible catalytic cycle involving a palladium-alpha-benzil dioxime complex would likely follow the established steps of oxidative addition, transmetalation, and reductive elimination. nih.gov The this compound ligand would coordinate to the palladium center, influencing its electronic properties and steric environment, which in turn would affect the rates of the individual steps in the catalytic cycle. nih.gov

For oxidation reactions catalyzed by cobalt or manganese complexes of this compound, the mechanism is likely to involve the formation of a high-valent metal-oxo or metal-peroxo intermediate. nih.gov The this compound ligand would stabilize the metal center in its various oxidation states and facilitate the transfer of an oxygen atom to the substrate. Computational studies, such as Density Functional Theory (DFT), are powerful tools for elucidating the structures of intermediates and transition states in these catalytic cycles, providing valuable insights into the reaction pathways. nih.gov

| Reaction Type | Proposed Key Mechanistic Steps | Role of this compound Ligand | Potential Metal Center |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Stabilization of Pd(0) and Pd(II) states, steric and electronic tuning | Palladium (Pd) |

| Alkene Epoxidation | Formation of a high-valent metal-oxo species, oxygen atom transfer | Modulation of metal's redox potential, stabilization of reactive intermediates | Manganese (Mn), Cobalt (Co) |

Bioinorganic Chemistry Perspectives of Dioxime-Metal Interactions (excluding clinical relevance)

From a bioinorganic perspective, the study of this compound-metal complexes provides valuable insights into the fundamental principles of metal-ligand interactions in biological systems. The vic-dioxime moiety is an excellent model for understanding the coordination chemistry of polydentate ligands with transition metal ions.

The interaction between the metal ion and the nitrogen atoms of the oxime groups involves the formation of strong sigma bonds. The electronic properties of the metal ion, as well as the nature of the substituents on the this compound ligand, can influence the strength and nature of these bonds. Spectroscopic techniques, such as UV-Vis and EPR spectroscopy, combined with theoretical calculations, can provide detailed information about the electronic structure of these complexes. mdpi.comelsevierpure.com

| Metal Ion | Typical Coordination Geometry | Key Interaction Feature | Relevance to Bioinorganic Chemistry |

|---|---|---|---|

| Nickel(II) | Square Planar | Strong Ni-N sigma bonds | Model for active sites of nickel-containing enzymes |

| Copper(II) | Distorted Square Planar/Octahedral | Facile redox chemistry | Modeling electron transfer processes |

| Cobalt(II)/(III) | Octahedral | Variable oxidation states | Models for oxygen activation |

Green Chemistry Principles in the Synthesis and Application of this compound

The principles of green chemistry are increasingly being applied to the synthesis and application of chemical compounds to minimize their environmental impact. In the context of this compound, this involves the development of more sustainable synthetic routes and the use of the compound in environmentally benign applications.

Conventional methods for the synthesis of this compound often involve the use of hazardous reagents and organic solvents. Green alternatives, such as microwave-assisted and ultrasound-assisted synthesis, offer significant advantages in terms of reduced reaction times, lower energy consumption, and often higher yields. sigmaaldrich.cnnih.govsphinxsai.com These methods can also be performed under solvent-free conditions or in greener solvents like water or ethanol (B145695), further reducing their environmental footprint. mdpi.comresearchgate.netnih.gov

The application of this compound in areas such as green catalysis, where it can be used to develop efficient and selective catalysts that operate under mild conditions, is also a key aspect of its contribution to green chemistry. Furthermore, its use in sensor technology for environmental monitoring aligns with the green chemistry goal of developing analytical methods that prevent pollution. A comparative analysis of different synthetic methods highlights the benefits of these greener approaches. researchgate.netnih.govsphinxsai.com

| Synthesis Method | Key Principle | Typical Reaction Time | Typical Yield | Environmental Advantage |

|---|---|---|---|---|

| Conventional Heating | Traditional reflux | Hours | Moderate | - |

| Microwave-Assisted | Rapid and uniform heating | Minutes | High | Reduced energy consumption and reaction time |

| Ultrasound-Assisted | Acoustic cavitation | Minutes to Hours | High | Enhanced reaction rates at lower temperatures |

Q & A

Q. What are the critical safety precautions for handling α-Benzil dioxime in laboratory settings?

α-Benzil dioxime requires stringent safety measures due to its hazards:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses, and lab coats. Respiratory protection (e.g., dust masks) is essential to avoid inhalation of particles .

- Storage: Store in a cool, dry place away from oxidizing agents. Avoid long-term storage due to risks of degradation and explosive decomposition under heat, shock, or friction .

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid dust generation during cleanup .

Q. What spectroscopic methods are recommended for characterizing α-Benzil dioxime?

Key techniques include:

- NMR Spectroscopy: To confirm the structure of the dioxime group (C=N-OH) and aromatic protons. The molecular formula (C₁₄H₁₂N₂O₂) and SMILES notation (ON=C(C(=NO)C₆H₅)C₆H₅) aid in peak assignments .

- Infrared (IR) Spectroscopy: Identify O-H (∼3200 cm⁻¹) and C=N (∼1600 cm⁻¹) stretches .

- Mass Spectrometry: Confirm molecular weight (240.26 g/mol) and fragmentation patterns .

Q. How is α-Benzil dioxime synthesized, and what purity controls are essential?

- Synthesis: Typically prepared via condensation of benzil (1,2-diphenylethanedione) with hydroxylamine hydrochloride under acidic conditions.

- Purity Control: Monitor reaction progress using TLC and recrystallize from ethanol to remove unreacted starting materials. Purity is confirmed by melting point (literature values: ∼243°C) and HPLC analysis .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on the thermal stability of α-Benzil dioxime?

Discrepancies in stability reports may arise from:

- Purity and Isomerism: Impurities or isomer mixtures (e.g., gamma isomer) can alter decomposition thresholds. Ensure regioselective synthesis (e.g., anti-configuration for α-isomer) .

- Experimental Conditions: Decomposition products (CO, CO₂, NOₓ) form under heat (>200°C) or mechanical stress. Use differential scanning calorimetry (DSC) to characterize exothermic peaks and safe operating ranges .

Q. What role does α-Benzil dioxime play in coordination chemistry, and how is it characterized?

- Ligand Behavior: The dioxime group acts as a bidentate ligand, forming complexes with transition metals (e.g., Cu²⁺, Ni²⁺). These complexes are studied for catalytic or magnetic properties .

- Characterization: X-ray crystallography confirms metal-ligand geometry. Theoretical studies (DFT calculations) complement experimental data to analyze electronic structures .

Q. How can isomerism in benzil dioximes impact their reactivity and applications?

- Isomer-Specific Reactivity: The α-isomer (anti-configuration) exhibits distinct coordination behavior compared to syn (β) or amphi (γ) isomers. For example, α-Benzil dioxime forms more stable metal chelates due to steric and electronic factors .

- Analytical Differentiation: Use polarized light microscopy or single-crystal XRD to distinguish isomers. IR and NMR spectral shifts (e.g., C=N stretching frequencies) also aid identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.